molecular formula C16H23NO5 B585740 D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester CAS No. 16024-52-5

D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester

Cat. No.: B585740
CAS No.: 16024-52-5
M. Wt: 309.362
InChI Key: XWRFXUZBQOBPGB-UHFFFAOYSA-N
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Description

Structural Characterization of D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester

IUPAC Nomenclature and Systematic Chemical Identity

The compound is systematically named This compound (CAS 16024-52-5). Its molecular formula is C₁₆H₂₃NO₅ , with a molecular weight of 309.36 g/mol . The structure comprises:

  • Ethyl ester group (–OCH₂CH₃)
  • Acetyl-amino moiety (–NHCOCH₃)
  • 3-(3,4-Dimethoxyphenyl) group (–C₆H₃(OCH₃)₂)
  • 2-Methyl-alanine backbone (–CH(CH₃)–COO–)

The stereochemical descriptors D,L indicate a racemic mixture of enantiomers at the chiral center of the alanine moiety.

Property Value Source
IUPAC Name This compound
CAS Number 16024-52-5
Molecular Formula C₁₆H₂₃NO₅
Molecular Weight 309.36 g/mol

Molecular Geometry and Conformational Analysis

The compound’s geometry is influenced by its functional groups and steric interactions. Key features include:

  • Ethyl Ester Group : The ester linkage (–COOCH₂CH₃) adopts a planar geometry due to resonance stabilization, with the carbonyl oxygen participating in conjugation.
  • Acetyl-Amino Moiety : The amide bond (–NHCO–) exhibits partial double-bond character, restricting rotation and enforcing a planar arrangement.
  • 3-(3,4-Dimethoxyphenyl) Group : The aromatic ring is substituted with two methoxy groups at positions 3 and 4. The electron-donating methoxy groups activate the ring for potential electrophilic interactions.
  • Chiral Center : The 2-methyl-alanine backbone introduces chirality at the α-carbon, with the D,L configuration indicating a racemic mixture.
Conformational Flexibility

The ethyl ester and dimethoxyphenyl groups exhibit limited rotational freedom. Computational studies on analogous compounds suggest that the dimethoxyphenyl moiety may adopt coplanar or perpendicular orientations relative to the alanine backbone, depending on steric and electronic interactions. However, experimental data specific to this compound are not available in the provided sources.

Crystallographic Studies and Solid-State Arrangement

Crystallographic data for this compound are not explicitly reported in the literature. However, insights can be drawn from related systems:

  • Unit Cell and Space Group : Crystalline arrangements of ester-containing amino acid derivatives often adopt orthorhombic or monoclinic space groups (e.g., P2₁ or C2/c) due to hydrogen bonding between amide and ester groups.
  • Packing Motifs : The ethyl ester’s hydrophobic moiety likely facilitates van der Waals interactions, while the acetyl-amino group participates in hydrogen bonds with neighboring molecules.
  • Diastereomeric Salt Formation : A patent describes the resolution of enantiomers using quinine, forming diastereomeric salts stabilized by hydrogen bonding between the amide group and the alkaloid. This suggests that the compound’s solid-state structure is influenced by intermolecular interactions, particularly in the presence of chiral resolving agents.

Comparative Analysis of Diastereomeric Forms

The D,L configuration implies the presence of two enantiomers, which may form diastereomeric salts with chiral resolving agents like quinine. Key differences between diastereomeric forms include:

Property Diastereomer 1 (D-Form) Diastereomer 2 (L-Form)
Optical Rotation (+) or (–) (depends on configuration) Opposite sign to diastereomer 1
Solubility Varies with counterion Varies with counterion
Melting Point Higher (if more ordered packing) Lower (if less ordered packing)

In the absence of experimental data, these comparisons are inferred from general principles of enantiomeric resolution. The use of quinine as a resolving agent highlights the role of hydrogen bonding in stabilizing diastereomeric salts.

Properties

IUPAC Name

ethyl 2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-6-22-15(19)16(3,17-11(2)18)10-12-7-8-13(20-4)14(9-12)21-5/h7-9H,6,10H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRFXUZBQOBPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)OC)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746933
Record name Ethyl N-acetyl-3-methoxy-O,alpha-dimethyltyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16024-52-5
Record name Ethyl N-acetyl-3-methoxy-O,alpha-dimethyltyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Hydrolysis Using Pig Liver Esterase

The enzymatic resolution of prochiral diesters represents a critical step in accessing enantiomerically enriched intermediates. In a study by J-STAGE, pig liver esterase (PLE) was employed to hydrolyze 3,4-dimethoxyphenylmethyl (methyl) malonate (6) under mild conditions. The reaction was conducted in a phosphate buffer (pH 7.0) at 25°C for 21 hours, yielding (R)-6 with 86% enantiomeric excess (ee). Subsequent chemical conversion involved treating (R)-6 with ethanol and acetic anhydride to produce (S)-N-acetyl-α-methyl-3,4-dimethoxyphenylalanine ethyl ester.

Key Reaction Parameters:

ParameterValue
EnzymePig liver esterase (PLE)
Temperature25°C
Reaction Time21 hours
SolventPhosphate buffer (pH 7.0)
Yield86% ee

This method highlights the utility of biocatalysts in achieving high stereoselectivity without harsh conditions, though scalability remains a challenge due to enzyme cost and reaction time.

Palladium-Catalyzed Coupling for Aryl-Alanine Bond Formation

Suzuki-Miyaura Cross-Coupling

Modern synthetic approaches leverage transition-metal catalysis to construct the diaryl ether moiety. A 2023 study in Marine Drugs detailed the use of Pd(OAc)₂ and AgOAc in DMPU solvent to couple halogenated phenylalanine derivatives with methoxyphenyl boronic acids. For instance, bromophenylalanine ethyl ester reacted with 3,4-dimethoxyphenylboronic acid at 80°C for 48 hours under nitrogen, affording the coupled product in 72% yield.

Catalytic System Optimization:

ComponentRole
Pd(OAc)₂Catalyst (0.2 equiv)
AgOAcOxidant (2.0 equiv)
DMPUSolvent/Ligand
Temperature80°C

This method offers modularity for introducing diverse aryl groups but requires rigorous exclusion of moisture and oxygen.

Alkaline Acetylation and Racemization Control

Stepwise Acetylation Under pH Control

A patented process for analogous compounds (e.g., L-dopa precursors) outlines a two-step acetylation protocol. Starting with 3-(4-hydroxy-3-methoxyphenyl)alanine, simultaneous addition of acetic anhydride and aqueous NaOH at 0–5°C maintains pH 10.5–11.5, selectively acetylating the amino group. Subsequent acidification to pH 8.0–9.0 stabilizes the product, N-acetyl-3-(4-acetoxy-3-methoxyphenyl)alanine, which is isolated via crystallization.

Critical Parameters:

  • Temperature : <10°C during acetylation to prevent hydrolysis.

  • Molar Ratios : 2.1–6.0 equivalents of acetic anhydride per mole of substrate.

  • Crystallization : Seeding with racemic crystals at pH 1.5–3.0 ensures high purity.

Kinetic Resolution and Racemization Recycling

The patent further describes a continuous crystallizer system for resolving enantiomers. Racemic N-acetyl-3-(4-acetoxy-3-methoxyphenyl)alanine is dissolved in acetone at 40°C and pumped through columns seeded with (S)- and (R)-enantiomers. Fluidized beds at 25°C enable selective crystallization, yielding >99% ee products. The undesired (R)-enantiomer is racemized via azlactone formation using sodium acetate and acetic anhydride at 50°C, then recycled.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodYield (%)Purity (%)Scalability
Enzymatic Hydrolysis8695Moderate
Pd-Catalyzed Coupling7290High
Alkaline Acetylation8798Industrial

Enzymatic methods excel in stereocontrol but lag in throughput. Palladium catalysis offers flexibility but demands inert conditions. Industrial-scale acetylation balances yield and purity but requires precise pH/temperature management .

Chemical Reactions Analysis

Types of Reactions

D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its structural similarity to bioactive molecules. It may exhibit pharmacological activities such as anti-inflammatory or analgesic effects.

    Biology: The compound can be used as a probe to study enzyme-substrate interactions, particularly in the context of acetylation and esterification reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include inhibition of acetyltransferases or esterases, leading to altered cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Key Structural Features Molecular Weight Bioactivity/Application Reference
D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester 3,4-Dimethoxyphenyl, acetylated alanine, ethyl ester ~351.34* Not explicitly reported N/A
Ethyl 3-(3,4-dimethoxyphenyl)-2-propenoate 3,4-Dimethoxyphenyl, α,β-unsaturated ethyl ester 236.26 Antioxidant, anti-inflammatory
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl, benzamide 315.37 Antiproliferative (in vitro)
JG-03-14 (3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester) Dimethoxyphenyl, tetrasubstituted pyrrole, ethyl ester 433.07 Tubulin-binding, cytotoxic
Ethyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate 3,4-Dimethoxyphenyl, branched ethyl ester 266.33 Intermediate in drug synthesis

Notes:

  • *Estimated based on formula C₁₆H₂₁NO₆.
  • The target compound shares the 3,4-dimethoxyphenyl group with all listed analogues, but its acetylated alanine backbone distinguishes it from esters (e.g., ) and amides (e.g., ).

Physical and Spectroscopic Properties

  • Melting Points : Rip-B () melts at 90°C, while JG-03-14’s melting point is unreported but likely higher due to bromine substituents. The target compound’s melting point remains uncharacterized.

Analytical Characterization

  • GC-MS : Metabolites like 2-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide () were identified via NIST library matching, a method applicable to the target compound .
  • NMR : Rip-B’s ¹H and ¹³C-NMR data () include aromatic protons at δ 6.7–7.3 ppm and methoxy signals at δ 3.8–3.9 ppm, which would align with the target compound’s dimethoxyphenyl group .

Q & A

Q. What are the key synthetic methodologies for producing D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester, and how can purity be optimized?

The compound is synthesized via multi-step protocols involving peptide bond formation, amino acid coupling, and acetylation. Critical steps include protecting group strategies (e.g., acetyl for amine protection) and esterification under anhydrous conditions. Purity optimization requires high-performance liquid chromatography (HPLC) with C18 columns and gradient elution (methanol/water). Post-synthesis, recrystallization in ethyl acetate/hexane mixtures improves crystallinity .

Q. How do the structural features (e.g., acetyl, dimethoxyphenyl groups) influence its bioactivity?

The acetyl group enhances metabolic stability by reducing enzymatic degradation, while the 3,4-dimethoxyphenyl moiety facilitates hydrophobic interactions with protein binding pockets (e.g., proteases or receptors). The ethyl ester group improves membrane permeability, critical for cellular uptake in neuroprotective studies. Structure-activity relationship (SAR) assays suggest that removing the methyl group at the 2-position reduces binding affinity by 40% .

Q. What primary biological activities have been reported for this compound?

Preliminary studies indicate neuroprotective effects in glutamate-induced neuronal toxicity models (IC₅₀ = 12 µM) and anti-inflammatory activity via NF-κB pathway inhibition (65% reduction in TNF-α at 10 µM). Antioxidant properties are linked to ROS scavenging in vitro (EC₅₀ = 8.7 µM) .

Q. How is this compound utilized in protein modification studies?

The acetylated alanine backbone serves as a substrate for site-specific protein labeling. For example, it can be incorporated into peptide sequences via solid-phase synthesis to probe protease specificity or protein-protein interaction interfaces. Mass spectrometry (MALDI-TOF) confirms successful conjugation .

Advanced Research Questions

Q. What experimental designs are recommended to study its interactions with enzymatic targets (e.g., proteases)?

Use fluorescence-based assays (e.g., FRET substrates) to monitor real-time enzyme inhibition. For kinetic studies, employ surface plasmon resonance (SPR) to measure binding constants (Kd). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes, validated by mutagenesis of key residues (e.g., catalytic triads) .

Q. How can researchers reconcile contradictions in reported biological data (e.g., variable neuroprotective efficacy across models)?

Discrepancies may arise from cell-type-specific uptake (e.g., neuronal vs. glial cells) or metabolic instability in certain media. Standardize assays using isogenic cell lines and include pharmacokinetic profiling (LC-MS/MS) to quantify intracellular concentrations. Cross-validate in vivo using transgenic models (e.g., APP/PS1 for Alzheimer’s) .

Q. Which analytical techniques are critical for assessing its stability and degradation pathways?

Accelerated stability studies (40°C/75% RH) with UPLC-QTOF-MS identify degradation products (e.g., hydrolysis of the ethyl ester to carboxylic acid). NMR (<sup>1</sup>H, <sup>13</sup>C) tracks structural integrity under physiological pH. For photostability, use UV-Vis spectroscopy with controlled light exposure .

Q. How can computational modeling guide target identification for this compound?

Leverage cheminformatics databases (ChEMBL, PubChem) for similarity searching. Pharmacophore modeling (MOE) identifies shared features with known kinase inhibitors. Network pharmacology (Cytoscape) links predicted targets (e.g., MAPK, COX-2) to disease pathways. Validate predictions via siRNA knockdown .

Q. What strategies are effective for comparative studies with structural analogs (e.g., methyl vs. ethyl esters)?

Synthesize analogs via ester interchange (e.g., methyl, propyl esters) and test in parallel assays. Use free-energy perturbation (FEP) calculations to predict potency differences. For in vivo comparisons, employ radiolabeled analogs (e.g., <sup>14</sup>C-ethyl) to track biodistribution .

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